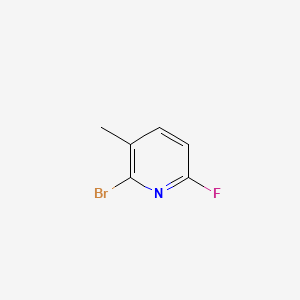

2-Bromo-6-fluoro-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

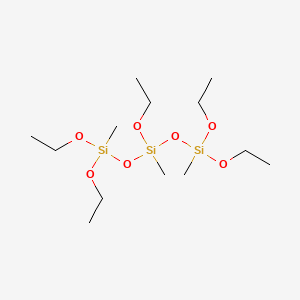

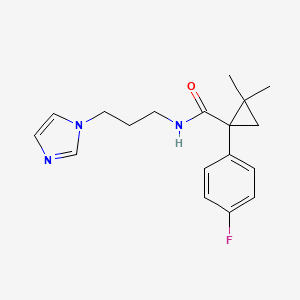

“2-Bromo-6-fluoro-3-methylpyridine” is a chemical compound with the empirical formula C6H5BrFN . It is a solid substance and is used in early discovery research .

Synthesis Analysis

The synthesis of similar compounds has been reported in various methods. For instance, “2-Fluoro-3-methylpyridine”, also known as “2-fluoro-3-picoline”, can be prepared by reacting “2-amino-3-methylpyridine” and "40% fluoroboric acid" . Another compound, “2-Bromo-6-methylpyridine”, is formed when “2-chloro-6-methylpyridine” is heated with "bromotrimethylsilane" .Molecular Structure Analysis

The molecular weight of “this compound” is 190.01 . The SMILES string representation of the molecule is "Cc1nc(Br)ccc1F" .Physical And Chemical Properties Analysis

“this compound” is a solid substance . The InChI key for the compound is "QVTPYAAQRJLAMZ-UHFFFAOYSA-N" .Aplicaciones Científicas De Investigación

Chemical Synthesis and Functionalization

2-Bromo-6-fluoro-3-methylpyridine serves as a versatile compound in chemical synthesis. For instance, it's used as a substrate in halogen/halogen displacement reactions, a process where bromotrimethylsilane mediates the conversion of chloropyridines into bromopyridines and further into iodo compounds, showcasing the compound's reactivity and utility in creating halogen-rich intermediates (Schlosser & Cottet, 2002). Such intermediates are valuable in medicinal chemistry for the synthesis of a variety of compounds, as demonstrated by Wu et al., (2022) in their synthesis of unique halopyridines through halogen dance reactions (Wu et al., 2022).

Pharmaceutical Intermediates

It's also important in pharmaceutical intermediate synthesis. Pesti et al., (2000) illustrated its use in the efficient functionalization of pyridinylmethyl, leading to the production of drug candidates like DMP 543, a cognition enhancer. The process involved chlorination, hydrolysis, and methanesulfonylation, showcasing the compound's role in complex syntheses (Pesti et al., 2000).

Material Synthesis and Analytical Chemistry

In material synthesis, the compound is utilized for creating novel materials with desirable properties. For example, Sutherland & Gallagher (2003) used it in the synthesis of fluoropyridines and pyridones, contributing to the development of materials with potential applications in various domains including electronics and pharmaceuticals (Sutherland & Gallagher, 2003).

Advanced Chemical Studies

Moreover, it finds its application in advanced chemical studies such as the synthesis of complex molecular structures. Hirokawa et al., (2000) described its role in synthesizing dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, indicating its significance in the study and potential treatment of neurological conditions (Hirokawa et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-6-fluoro-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPYAAQRJLAMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720904 |

Source

|

| Record name | 2-Bromo-6-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211536-01-4 |

Source

|

| Record name | 2-Bromo-6-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)

![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B580318.png)